![molecular formula C13H9FN2O3 B2514160 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol CAS No. 316131-10-9](/img/structure/B2514160.png)
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol is a chemical compound with the molecular formula C13H9FN2O3 and a molecular weight of 260.22 g/mol It is known for its unique structure, which includes a fluorophenyl group, an imino group, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol can be synthesized through the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-fluoroaniline. The reaction typically involves heating the reactants in ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide and Morpholine Carbonyl Groups
The compound undergoes hydrolysis under acidic or basic conditions, targeting the acetamide and morpholine carbonyl moieties.
These reactions are critical for modifying the compound’s solubility and biological activity .
Nucleophilic Substitution at the Naphthyridine Core
The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at the 4-oxo position.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NH₂OH·HCl | DMF, 100°C, 6 h | Oxime formation at C4 | 72% | |
NaSH | Ethanol, reflux, 10 h | Thiol substitution at C4 | 58% |
The 4-oxo group’s reactivity is analogous to other dihydronaphthyridine derivatives .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for modifications on the acetamide side chain.
Microwave meth
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that Schiff bases, including 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of this compound against both Gram-negative and Gram-positive bacteria. The results indicated that the compound showed promising activity, particularly when complexed with metal ions such as copper and zinc, enhancing its efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus .
Antioxidant Potential
The antioxidant properties of this compound have also been explored. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The presence of the nitro group and the imine linkage contributes to its radical scavenging activity.
Antidiabetic Properties
The compound has shown potential as an antidiabetic agent. Studies suggest that halogenated Schiff bases can inhibit enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The fluorine substitution enhances the binding affinity to these enzymes, thereby improving the compound's antidiabetic efficacy .
Metal Complexes
This compound can act as a ligand in coordination chemistry. Metal complexes formed with this Schiff base have been synthesized and characterized using various spectroscopic techniques (FT-IR, NMR). These complexes exhibit distinct geometries and enhanced biological activities compared to their free ligand forms. For instance, metal complexes demonstrated improved antibacterial activity compared to the uncoordinated Schiff base .
Table 1: Summary of Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | Effective against Gram-positive/negative bacteria | |
Antioxidant | Strong radical scavenging activity | |
Antidiabetic | Inhibition of α-amylase/α-glucosidase |
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. Its ability to form stable complexes with metals can be exploited in creating catalysts or sensors for detecting various analytes. The incorporation of this compound into polymer matrices has been investigated for applications in drug delivery systems due to its biocompatibility and controlled release properties .
Case Studies
- Antibacterial Metal Complexes : A study synthesized various metal (II) complexes of this compound and evaluated their antibacterial properties. The results indicated that these complexes exhibited significantly higher antibacterial activity than the free ligand, suggesting potential applications in developing new antimicrobial agents .
- Crystallographic Studies : Crystallographic analyses revealed insights into the molecular interactions within solid-state structures of the compound, providing a deeper understanding of its stability and reactivity patterns .
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Fluorophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a different position of the fluorine atom.
2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol: Similar structure with a chlorine atom instead of fluorine.
2-{[(4-Bromophenyl)imino]methyl}-4-nitrophenol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Biological Activity
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol, a Schiff base compound, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of both the imine and nitrophenol functionalities contributes to its potential therapeutic effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-nitrophenol and 4-fluoroaniline. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
Technique | Observed Values |
---|---|
Melting Point | 162-164°C |
IR (KBr, cm⁻¹) | 3200 (O-H), 1620 (C=N), 1500 (C=C) |
1H-NMR (DMSO-d₆, δ) | 8.75 (s, 1H, Azomethine), 7.90-7.10 (m, Ar-H) |
Mass Spec | C₉H₈F₁N₂O₃: Found = 198.07, Calc = 198.06 |
Antioxidant Activity
Research indicates that Schiff bases like this compound exhibit significant antioxidant properties. The antioxidant potential can be assessed using various assays such as DPPH and FRAP.
- DPPH Assay : The compound demonstrated an IC₅₀ value of approximately 30 µM, indicating strong radical scavenging activity compared to standard antioxidants like catechin .
- FRAP Assay : The ferric reducing ability was also notable, suggesting its potential utility in preventing oxidative stress-related diseases.
Antidiabetic Activity
The compound has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. Molecular docking studies suggest strong binding affinity due to the presence of functional groups that enhance interaction with these targets .
Antimicrobial Activity
This compound exhibits notable antimicrobial effects against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of commonly used antibiotics .
Case Studies
- Antioxidant Evaluation : A study evaluated various Schiff bases derived from similar structures and found that those with halogen substitutions exhibited superior antioxidant properties compared to their non-halogenated counterparts .
- Antidiabetic Potential : Another study focused on the inhibition of α-glucosidase by similar compounds, demonstrating that modifications in the phenolic structure significantly enhanced antidiabetic activity .
- Antimicrobial Properties : A comparative analysis revealed that compounds with similar nitrophenolic structures showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
The biological activities of this compound can be attributed to:
- Radical Scavenging : The hydroxyl group in the nitrophenol moiety plays a crucial role in donating protons to free radicals.
- Enzyme Inhibition : The imine linkage enhances binding affinity to enzyme active sites through hydrogen bonding and π-π interactions.
- Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes facilitated by hydrophobic interactions.
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOIXXBYDIQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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